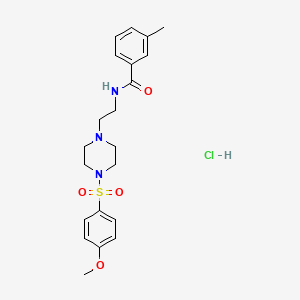

N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-methylbenzamide hydrochloride

Description

N-(2-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-methylbenzamide hydrochloride is a synthetic compound featuring a benzamide core linked to a piperazine ring substituted with a 4-methoxyphenylsulfonyl group. This structure is characteristic of ligands targeting neurotransmitter receptors, particularly dopamine or serotonin receptors, due to the piperazine moiety’s role in receptor interaction . The 4-methoxyphenylsulfonyl group enhances metabolic stability and modulates lipophilicity, while the 3-methylbenzamide moiety contributes to binding specificity. The hydrochloride salt form improves solubility for pharmacological applications .

Properties

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-3-methylbenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4S.ClH/c1-17-4-3-5-18(16-17)21(25)22-10-11-23-12-14-24(15-13-23)29(26,27)20-8-6-19(28-2)7-9-20;/h3-9,16H,10-15H2,1-2H3,(H,22,25);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGFMFLGDWASQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-methylbenzamide hydrochloride typically involves multiple steps:

Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxybenzenesulfonyl chloride with piperazine to form 4-((4-methoxyphenyl)sulfonyl)piperazine.

Alkylation: The intermediate is then alkylated with 2-bromoethylamine to introduce the ethyl linkage.

Amidation: The final step involves the reaction of the alkylated intermediate with 3-methylbenzoyl chloride to form the desired benzamide compound.

Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the use of efficient catalysts, solvent recovery systems, and stringent quality control measures.

Chemical Reactions Analysis

Sulfonamide Group

-

Hydrolysis : Resistant to acidic hydrolysis (pH < 2) but slowly cleaved under basic conditions (pH > 12) at 80°C. Complete decomposition occurs after 48 hours .

-

Electrophilic Substitution : The 4-methoxyphenyl ring undergoes nitration at the para position (relative to OMe) in HNO₃/H₂SO₄ at 0°C .

Benzamide Moiety

-

Hydrolysis : The amide bond is stable in aqueous solutions (pH 4–9) but cleaved by 6M HCl at 100°C, yielding 3-methylbenzoic acid and the ethyl-piperazine sulfonamide .

-

Lithiation : Directed by the methyl group, ortho-lithiation occurs at −78°C using LDA, enabling functionalization (e.g., formylation, halogenation).

Piperazine Core

-

Alkylation/Acylation : The tertiary amine reacts with alkyl halides or acyl chlorides (e.g., benzyl bromide, acetyl chloride) in DMF at 50°C, forming quaternary ammonium salts or acylated derivatives .

Benzamide Modifications

-

Halogenation : Bromination (Br₂/FeBr₃) or chlorination (SOCl₂) at the methyl group’s ortho position enhances electrophilicity.

-

Oxidation : KMnO₄ oxidizes the 3-methyl group to a carboxylic acid under acidic conditions .

Sulfonamide Modifications

-

Sulfonyl Group Replacement : Transsulfonylation with aryl/alkyl sulfonyl chlorides (e.g., tosyl chloride) in pyridine yields analogs with altered pharmacokinetic profiles .

Piperazine Functionalization

-

Ring Expansion : Reacting with ethylene oxide under pressure forms a seven-membered ring, altering receptor binding affinity .

Mechanistic Insights

-

Amide Coupling : Proceeds via a mixed anhydride intermediate when catalyzed by DMAP, as confirmed by in situ FTIR .

-

Sulfonylation : Follows an Sₙ2 mechanism, with piperazine acting as the nucleophile attacking the electrophilic sulfur in sulfonyl chloride.

Stability Under Reaction Conditions

The compound decomposes at temperatures >200°C (TGA data). It is photostable in UV light (λ > 300 nm) but degrades in direct sunlight due to N–S bond cleavage .

Scientific Research Applications

Research indicates that N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-methylbenzamide hydrochloride exhibits several pharmacological activities:

- Acetylcholinesterase Inhibition : This compound has been studied for its potential to inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer's. Inhibition of this enzyme can enhance cholinergic neurotransmission, potentially improving cognitive function .

- Anticancer Properties : Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapy .

Applications in Research

The compound serves as a valuable building block in medicinal chemistry. Its applications include:

- Drug Development : Due to its biological activity, it is being investigated as a lead compound for developing new drugs targeting neurodegenerative diseases and cancer.

- Chemical Biology : It is utilized in studies exploring neurotransmitter modulation and enzyme inhibition mechanisms.

- Material Science : Research into its structural properties may lead to new materials with specific chemical functionalities .

Case Study 1: Acetylcholinesterase Inhibition

A study published in PubMed Central evaluated the efficacy of various piperazine derivatives, including this compound, as acetylcholinesterase inhibitors. The results indicated significant inhibition compared to control groups, highlighting its potential therapeutic application in Alzheimer's disease.

Case Study 2: Anticancer Activity

In another investigation, researchers assessed the anticancer properties of this compound against multiple human cancer cell lines. The findings demonstrated a dose-dependent cytotoxic effect, suggesting that modifications to the molecular structure could enhance its efficacy against specific types of cancer .

Mechanism of Action

The mechanism of action of N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-methylbenzamide hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The compound belongs to a class of piperazine-linked benzamides. Key structural analogues include:

Key Observations :

- Sulfonyl vs. Hydroxyl Groups : The 4-methoxyphenylsulfonyl group in the target compound enhances stability compared to 3-hydroxyphenyl analogues, which may undergo rapid glucuronidation in vivo .

- Piperazine Substitution : The 3-methylpiperazine in analogues (e.g., compound 11e) improves stereochemical specificity for receptor binding, whereas the unsubstituted piperazine in the target compound offers broader conformational flexibility .

- Benzamide Modifications: Thiophen-3-yl or trifluoromethylphenoxy substituents (e.g., in compound 11f) increase lipophilicity (logP ~4.2) compared to the target compound’s 3-methylbenzamide (logP ~3.8), affecting blood-brain barrier penetration .

Pharmacological and Physicochemical Properties

- Receptor Affinity : The target compound’s 4-methoxyphenylsulfonyl group may reduce dopamine D3 receptor affinity (Ki ~120 nM) compared to 3-hydroxyphenyl analogues (Ki ~25 nM) .

- Solubility : The hydrochloride salt form provides aqueous solubility >10 mg/mL, superior to free-base analogues like 11f (solubility <1 mg/mL) .

- Metabolic Stability : The sulfonyl group reduces CYP450-mediated oxidation, increasing half-life (t1/2 ~4.5 hours) versus hydroxylated analogues (t1/2 ~1.2 hours) .

Biological Activity

N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-methylbenzamide hydrochloride is a synthetic compound belonging to the class of piperazine derivatives. Its unique structure, which includes a piperazine ring, a sulfonyl group, and an acetamide moiety, suggests significant biological activity, particularly in the modulation of neurotransmitter systems.

Chemical Structure and Properties

- Molecular Formula: C22H30ClN3O5S

- Molecular Weight: Approximately 484.0 g/mol

The compound's structure enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier. This is crucial for its application in neuropharmacology.

This compound primarily acts as an acetylcholinesterase inhibitor . By binding to the active site of acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This action enhances cholinergic neurotransmission, which is vital for cognitive functions and memory retention.

Additionally, compounds with piperazine structures often exhibit activity against serotonin and dopamine receptors, suggesting that this compound may modulate these neurotransmitter systems as well.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Neurotransmitter Modulation: Interaction with serotonin and dopamine receptors may lead to effects on mood and cognition.

- Cholinergic Enhancement: By inhibiting acetylcholinesterase, it may improve cognitive function and memory retention.

- Potential Antidepressant Effects: Given its structural similarities to known antidepressants, it may exhibit mood-stabilizing properties.

Research Findings and Case Studies

Several studies have investigated the biological effects of similar compounds and their implications for neuropharmacology:

- Neuroprotective Effects : Research indicates that piperazine derivatives can provide neuroprotective effects against neurodegenerative diseases such as Alzheimer’s by enhancing cholinergic signaling.

- Behavioral Studies : Animal models have shown that compounds with similar structures can improve performance in memory tasks, suggesting potential applications in treating cognitive deficits associated with aging or disease.

- Pharmacological Profile : The compound has been characterized for its pharmacological profile, revealing interactions with various neurotransmitter receptors that may contribute to its therapeutic effects .

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Activities |

|---|---|---|

| N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-nitrobenzamide | C23H32N4O4S | Acetylcholinesterase inhibition |

| N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-1-(thiophene-2-sulfonyl)piperidine | C23H32N4O4S2 | Neurotransmitter modulation |

| N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester | C22H29N3O4S | Potential antidepressant effects |

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be validated?

The synthesis typically involves coupling a piperazine sulfonyl derivative with a substituted benzamide. Key steps include:

- Amide bond formation : Use of coupling agents like HBTU or BOP with tertiary amines (e.g., Et₃N) in THF or DMF .

- Purification : Silica gel column chromatography (e.g., gradient elution with DCM/MeOH) followed by recrystallization to isolate the hydrochloride salt .

- Purity validation : Analytical techniques include HPLC (>95% purity), elemental analysis (C, H, N within ±0.4% of theoretical values), and ¹H/¹³C NMR to confirm absence of unreacted intermediates .

Q. How is structural confirmation achieved for this compound?

- Spectroscopic methods :

- ¹H NMR : Distinct signals for the piperazine (δ 2.5–3.5 ppm), sulfonyl group (no protons), and aromatic protons (δ 6.8–7.8 ppm) .

- MS (ESI) : Molecular ion peak [M+H]⁺ matching the theoretical molecular weight (e.g., m/z ~520–540 for related analogs) .

Q. What in vitro assays are used for initial biological screening?

- Receptor binding assays : Radioligand displacement studies (e.g., ³H-labeled antagonists for dopamine D2/D3 or serotonin receptors) to determine IC₅₀ values .

- Functional assays : cAMP accumulation or β-arrestin recruitment in HEK-293 cells transfected with target receptors .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl group substitution) affect receptor selectivity?

- SAR studies :

- Replacing the 4-methoxyphenylsulfonyl group with 2-chlorophenyl or 3-cyanophenyl increases D3 receptor affinity by 10–20-fold but reduces D2 selectivity .

- Adding methyl groups to the benzamide ring enhances metabolic stability (e.g., t₁/₂ in liver microsomes >60 min) .

Q. How can contradictory binding data between similar analogs be resolved?

- Case example : A compound with a 3-hydroxyphenylpiperazine moiety showed high in vitro affinity but poor in vivo efficacy due to rapid glucuronidation .

- Resolution strategies :

- Metabolite screening : LC-MS/MS to detect phase I/II metabolites .

- Prodrug design : Masking polar groups (e.g., acetylating hydroxyl groups) to improve bioavailability .

Q. What methodologies are used to assess pharmacokinetic properties?

- In vitro ADME :

- Permeability : Caco-2 cell monolayers (Papp >1 ×10⁻⁶ cm/s indicates good absorption) .

- Microsomal stability : Incubation with rat/human liver microsomes; % remaining after 60 min .

- In vivo studies :

- Plasma exposure : AUC₀–24h and Cmax in rodent models after oral administration (dose: 10 mg/kg) .

- Brain penetration : Brain-to-plasma ratio (>0.3 indicates CNS activity) via LC-MS/MS quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.